molecular formula C7H15NS B1280664 3-Amino-2,2,4,4-tetramethylthietane CAS No. 80875-05-4

3-Amino-2,2,4,4-tetramethylthietane

Cat. No.: B1280664
CAS No.: 80875-05-4
M. Wt: 145.27 g/mol
InChI Key: SGBKWNVYBHTKLV-UHFFFAOYSA-N
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Description

3-Amino-2,2,4,4-tetramethylthietane is an organic compound with the molecular formula C7H15NS It is a sulfur-containing heterocyclic amine, characterized by a four-membered thietane ring with two amino groups and four methyl groups attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2,2,4,4-tetramethylthietane can be achieved through the Leuckart reaction. This involves the reductive alkylation of ammonia or primary amines with carbonyl compounds. Specifically, the reaction of formamide with 2,2,4,4-tetramethyl-3-oxothietane in the presence of boric acid or aluminum salts (such as aluminum chloride, aluminum sulfate, or aluminum nitrate) at temperatures ranging from 140°C to 250°C in a closed system .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale synthesis. The use of superior catalysts like boric acid or aluminum salts ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2,4,4-tetramethylthietane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-2,2,4,4-tetramethylthietane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2,2,4,4-tetramethylthietane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes through its sulfur and amino functionalities .

Comparison with Similar Compounds

  • 3-Amino-3-imino-N-methylpropanamide hydrochloride
  • 2,2,4,6-tetramethylpiperidine hydrochloride
  • 2,2,4,6-tetramethyl-3-phenyl-3-piperidinol hydrochloride

Comparison: 3-Amino-2,2,4,4-tetramethylthietane is unique due to its four-membered thietane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its high steric hindrance and electron-donating methyl groups make it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2,2,4,4-tetramethylthietan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBKWNVYBHTKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(S1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467943
Record name 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80875-05-4
Record name 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-Tetramethyl-3-thietanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3GB4RDK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Formamide (4.0 g, 89 mmol), 2,2,4,4-tetramethyl-3-oxothietane (1.0 g, 6933 mmol) and boric acid (100 mg) were combined in a Teflon lined Parr bomb which was heated for 15 hours in a 175° C. oil bath. The reaction was cooled and the light brown mixture taken up in water (40 ml). The aqueous solution was extracted with methylene chloride (4×20 ml) and the combined extracts dried (MgSO4) and evaporated under reduced pressure to a light brown oil (1.02 g). The residue was hydrolyzed and the hydrolyzate worked up according to the procedure of Example 1 to give the title product 650 mg (65%), verified by its 1H-NMR spectrum.
Quantity
4 g
Type
reactant
Reaction Step One
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1 g
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reactant
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Quantity
100 mg
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reactant
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[Compound]
Name
Teflon
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
40 mL
Type
solvent
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Yield
65%

Synthesis routes and methods II

Procedure details

Formamide (8.0 g, 178 mmol), 2,2,4,4-tetramethyl-3-oxothietane (1.0 g, 6.933 mmol) and aluminum chloride hexahydrate (100 mg) were placed in a Teflon lined Parr bomb and heated at 170° C. for 18 hours. The reaction was then cooled and taken up in water (20 ml). The aqueous solution was extracted with methylene chloride (3×20 ml), the extracts combined and concentrated under reduced pressure. The residue was refluxed with 1N HCl (20 ml) for 4 hours, the reaction cooled and washed with methylene chloride (2×20 ml). It was then brought to pH 14 by addition of 6N sodium hydroxide and extracted with the methylene chloride (3×20 ml). The combined extracts were dried (Na2SO4) and concentrated to give 0.600 g (60%) of title product, verified by its 1H-NMR spectrum.
Quantity
8 g
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reactant
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1 g
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reactant
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100 mg
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reactant
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[Compound]
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Teflon
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0 (± 1) mol
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reactant
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20 mL
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Yield
60%

Synthesis routes and methods III

Procedure details

The 2,2,4,4-tetramethylthietan-3-one of Example 9, Step 1a, was converted to the corresponding oxime using hydroxylamine hydrochloride and sodium acetate by the procedure described in Example 12B of U.S. Pat. No. 4,411,925. The oxime (12.0 g., 0.045 moles) in 50 ml. of THF was added dropwise to a stirred suspension of LiAlH4 (6 g., 0.15 moles) in 50 ml. of THF at 0° C. After addition of the oxime was completed, the reaction mixture was allowed to warm to room temperature and was then refluxed for 1.5 hours. The reaction was carefully quenched by dropwise addition of 6 ml. of H2O, 6 ml. of 15% NaOH and 18 ml. of H2O. The quenched solution was filtered and the filtrate evaporated to give 8 g. of crude amine. The crude amine was purified by silica gel chromatography with 5% methanol/chloroform as the eluting solvent. Yield: 3.8 l g.
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6 g
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Name
oxime
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[Compound]
Name
oxime
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12 g
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reactant
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oxime
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[Compound]
Name
amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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